

8-(Trifluoromethoxy)quinolin-4-ol chemical properties

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Compound of Interest

Compound Name: 8-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B1418938

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An In-Depth Technical Guide to the Chemical Properties of **8-(Trifluoromethoxy)quinolin-4-ol**

Executive Summary

This technical guide provides a comprehensive analysis of **8-(trifluoromethoxy)quinolin-4-ol**, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into its core chemical properties, including its structure, physicochemical characteristics, and spectroscopic profile. This document outlines a validated synthetic pathway and explores the compound's key reactivity patterns, which are crucial for its application as a versatile chemical building block. The strategic incorporation of the trifluoromethoxy (-OCF₃) group imparts unique properties, such as enhanced lipophilicity and metabolic stability, making this quinolin-4-ol scaffold a valuable starting point for the development of novel therapeutic agents and functional materials. The insights and detailed protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

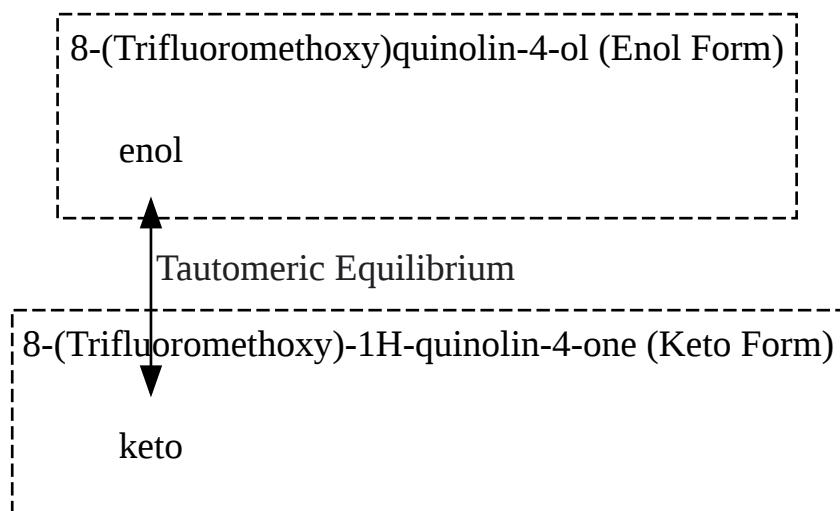
Introduction to 8-(Trifluoromethoxy)quinolin-4-ol

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of fluorine-containing

substituents is a widely adopted strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties.

Specifically, the trifluoromethoxy (-OCF₃) group serves as a lipophilic hydrogen bond acceptor and is known to enhance metabolic stability and improve oral bioavailability.^[4] In **8-(trifluoromethoxy)quinolin-4-ol**, this group is positioned on the carbocyclic ring of the quinoline system. The molecule's defining feature is the hydroxyl group at the 4-position of the pyridine ring, which establishes a critical tautomeric equilibrium with its keto form, **8-(trifluoromethoxy)-1H-quinolin-4-one**.^{[4][5]} This tautomerism is fundamental to its reactivity and biological interactions.

This guide will explore the synthesis, properties, and potential of this specific molecule, providing a technical foundation for its application in advanced research.



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Caption: Keto-enol tautomerism of **8-(trifluoromethoxy)quinolin-4-ol**.

Physicochemical Properties

The physicochemical properties of **8-(trifluoromethoxy)quinolin-4-ol** are heavily influenced by the interplay between the aromatic quinoline core, the acidic 4-hydroxyl group, and the lipophilic 8-trifluoromethoxy substituent. These features dictate its solubility, stability, and interaction with biological systems.

The trifluoromethoxy group significantly increases the molecule's lipophilicity compared to a simple hydroxyl or methoxy substituent.^[4] This enhancement is a critical factor for researchers aiming to improve a drug candidate's ability to cross cellular membranes. Furthermore, the strong electron-withdrawing nature of the -OCF₃ group influences the electron density of the entire aromatic system, impacting the pKa of the 4-hydroxyl group and the molecule's overall reactivity. While experimental data for this specific molecule is sparse, predictions and comparisons with analogous structures provide valuable insights.

Table 1: Core Physicochemical Data for **8-(Trifluoromethoxy)quinolin-4-ol**

Property	Value	Source
CAS Number	40516-41-4	[4]
Molecular Formula	C ₁₀ H ₆ F ₃ NO ₂	[4] [5]
Molecular Weight	229.16 g/mol	[4]
Appearance	Pale yellow to off-white solid	[4]
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)	[4]
XlogP (Predicted)	2.7	[5]
Synonyms	4-Hydroxy-8-trifluoromethoxyquinoline, 8-(Trifluoromethoxy)-4-quinolinol	[4]

Spectroscopic Characterization (Anticipated)

Definitive spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated public spectral database for this compound is not readily available, its characteristic features can be reliably predicted based on established principles of NMR, MS, and IR spectroscopy and data from structurally similar compounds.^{[6][7]}

- ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the five protons on the quinoline core. The coupling patterns

(doublets, triplets, and doublets of doublets) will be indicative of their relative positions. A broad singlet corresponding to the hydroxyl proton (or N-H proton in the keto tautomer) would also be present, and its chemical shift would be dependent on the solvent and concentration.

- ^{13}C NMR: Approximately 10 signals are expected for the carbon atoms. Key signals would include those for the carbon bearing the $-\text{OCF}_3$ group (displaying coupling with fluorine), the carbons of the pyridine ring (including the C-OH/C=O carbon at $\sim 160\text{-}175$ ppm), and the quartet signal for the trifluoromethoxy carbon itself due to C-F coupling.
- ^{19}F NMR: A sharp singlet is anticipated for the three equivalent fluorine atoms of the $-\text{OCF}_3$ group. Its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.
- Mass Spectrometry (MS): In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed at $\text{m/z } 229.03$ and 230.04 , respectively, confirming the molecular weight.[\[5\]](#)
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch ($\sim 3400\text{-}3200\text{ cm}^{-1}$), a C=O stretch from the keto tautomer ($\sim 1650\text{ cm}^{-1}$), C=C and C=N aromatic stretches ($\sim 1600\text{-}1450\text{ cm}^{-1}$), and strong C-F and C-O stretching bands ($\sim 1250\text{-}1050\text{ cm}^{-1}$).

Synthesis and Reactivity

Synthetic Strategy

The synthesis of quinolin-4-ol derivatives is well-established in organic chemistry. A robust and common approach is a variation of the Conrad-Limpach synthesis, which involves the condensation of a substituted aniline with a β -ketoester, followed by a thermally induced cyclization. For **8-(trifluoromethoxy)quinolin-4-ol**, the logical starting materials are 2-(trifluoromethoxy)aniline and ethyl acetoacetate. The initial condensation forms an enamine intermediate, which upon heating to high temperatures ($\sim 250\text{ }^\circ\text{C}$) in a high-boiling solvent (like Dowtherm A), undergoes intramolecular cyclization to yield the desired quinolin-4-ol product.

Caption: Proposed synthetic workflow for **8-(trifluoromethoxy)quinolin-4-ol**.

Experimental Protocol: Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol

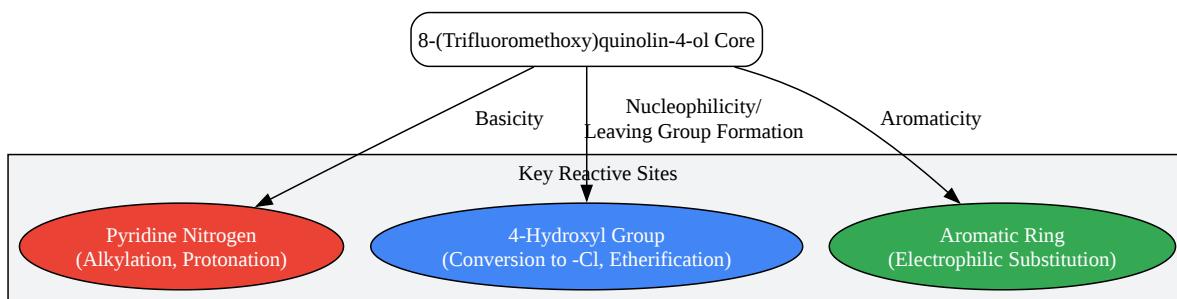
- Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
- Step 2: Water Removal: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue reflux until no more water is evolved.
- Step 3: Solvent Removal: After cooling, the toluene is removed under reduced pressure to yield the crude enamine intermediate.
- Step 4: Cyclization: The crude enamine is added portion-wise to a flask containing a high-boiling solvent (e.g., Dowtherm A) pre-heated to 250 °C. The mixture is stirred at this temperature for 1-2 hours.
- Step 5: Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed with a non-polar solvent (e.g., hexanes or ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Core Reactivity

The reactivity of **8-(trifluoromethoxy)quinolin-4-ol** is dictated by its key functional groups. Understanding these reactive sites is crucial for its use as a synthetic intermediate.

- The 4-Hydroxyl Group: This is the most versatile functional group. It can be readily converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).^[8] The resulting 4-chloroquinoline is a highly valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, thiols, and other nucleophiles at the 4-position.
- The Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated to form quaternary quinolinium salts.

- The Aromatic System: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The trifluoromethoxy group is strongly deactivating and meta-directing, while the rest of the fused ring system directs electrophiles to the 5- and 7-positions. The overall outcome of such reactions will depend on the specific reaction conditions and the interplay of these electronic effects.



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Caption: Reactivity map of **8-(trifluoromethoxy)quinolin-4-ol**.

Experimental Protocol: Conversion to 4-Chloro-8-(trifluoromethoxy)quinoline

- Step 1: Reaction Setup: In a fume hood, charge a round-bottom flask with **8-(trifluoromethoxy)quinolin-4-ol** (1.0 eq) and slowly add phosphorus oxychloride (POCl_3 , 3-5 eq) at 0 °C. A few drops of dimethylformamide (DMF) can be added as a catalyst.
- Step 2: Heating: Fit the flask with a reflux condenser and heat the mixture gently to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Step 3: Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with caution.

- Step 4: Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until it is slightly basic. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
- Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro-8-(trifluoromethoxy)quinoline.

Potential Applications in Research and Development

Medicinal Chemistry Scaffolding

8-(Trifluoromethoxy)quinolin-4-ol is a prime candidate for use as a scaffold in drug discovery. The quinoline core is a "privileged scaffold" that has been shown to interact with a multitude of biological targets.^{[1][9]} The trifluoromethoxy group enhances drug-like properties, potentially leading to improved efficacy and a better pharmacokinetic profile.^[4] By converting the 4-hydroxyl to a chloro group, a diverse library of compounds can be generated via SNAr reactions, targeting enzymes such as kinases, or receptors involved in various disease pathways.^{[3][10]}

Coordination Chemistry and Materials Science

The 8-hydroxyquinoline motif is a classic bidentate chelating ligand for a wide range of metal ions.^{[11][12][13]} While the title compound is an 8-substituted-4-hydroxyquinoline, its structural similarity suggests potential applications in coordination chemistry. The nitrogen atom and the 4-hydroxyl group could potentially act as a chelating pair. Its metal complexes could be investigated for applications in catalysis, as fluorescent sensors, or in the development of organic light-emitting diodes (OLEDs).^{[4][12]}

Conclusion

8-(Trifluoromethoxy)quinolin-4-ol is a synthetically accessible and highly versatile chemical entity. Its unique combination of a biologically active quinoline core and a property-enhancing trifluoromethoxy group makes it a compound of high interest. This guide has detailed its fundamental chemical properties, provided a reliable synthetic framework, and explored its reactivity and potential applications. For scientists and researchers, this molecule represents a

valuable platform for the rational design of novel small molecules in the fields of drug discovery, agrochemicals, and materials science. Further investigation into its biological activity and material properties is warranted and promises to yield exciting discoveries.

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